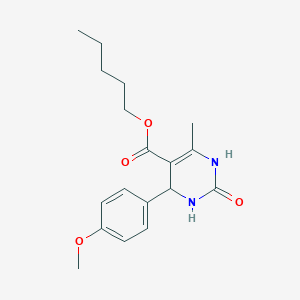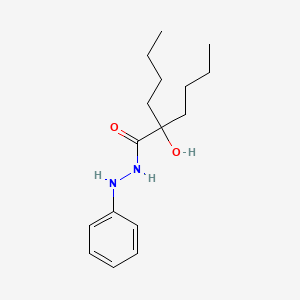
2-(3-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring This particular compound features a hexahydro-1H-isoindole core with a 3-methylphenyl substituent at the 2-position and a dione functional group at the 1,3-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-methylbenzylamine, with a cyclic anhydride like succinic anhydride. The reaction typically proceeds under acidic or basic conditions, often using a catalyst to facilitate the cyclization process.
Cyclization Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functional group to a diol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the isoindole core.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, room temperature to elevated temperature
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvent, low to moderate temperature
-
Substitution
Reagents: Halogenating agents, nucleophiles (e.g., amines, alcohols)
Conditions: Varies depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-phenylhexahydro-1H-isoindole-1,3(2H)-dione: Lacks the methyl group on the phenyl ring.
2-(4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione: Methyl group is positioned at the 4-position of the phenyl ring.
2-(3-methylphenyl)tetrahydro-1H-isoindole-1,3(2H)-dione: Contains a tetrahydroisoindole core instead of a hexahydroisoindole core.
Uniqueness
2-(3-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of a hexahydroisoindole core
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-(3-methylphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H17NO2/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15(16)18/h4-6,9,12-13H,2-3,7-8H2,1H3 |
InChI Key |
PSKSWJCLXCHTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3CCCCC3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11704077.png)
![2-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11704095.png)
![(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11704096.png)

![1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro[1]benzofuro[3,2-c]pyridine](/img/structure/B11704103.png)


![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11704135.png)

![2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11704142.png)

![3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11704158.png)
![N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]-N-phenylacetamide (non-preferred name)](/img/structure/B11704161.png)
![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide](/img/structure/B11704166.png)
